molecular formula C19H13F B13421531 3-Fluoro-7-methylbenz[a]anthracene CAS No. 2606-87-3

3-Fluoro-7-methylbenz[a]anthracene

Cat. No.: B13421531
CAS No.: 2606-87-3
M. Wt: 260.3 g/mol
InChI Key: XOOBIAYNRGAFGD-UHFFFAOYSA-N
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Description

3-Fluoro-7-methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F. It is a derivative of benz[a]anthracene, where a fluorine atom is substituted at the 3rd position and a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-7-methylbenz[a]anthracene typically involves the fluorination of 7-methylbenz[a]anthracene. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NFSI for fluorination, FeCl3 as a catalyst.

Major Products

Scientific Research Applications

3-Fluoro-7-methylbenz[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-7-methylbenz[a]anthracene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The presence of the fluorine atom enhances its reactivity and ability to form stable adducts. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-7-methylbenz[a]anthracene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom at the 3rd position enhances its ability to form stable DNA adducts, making it a valuable compound for studying mutagenesis and carcinogenesis .

Properties

CAS No.

2606-87-3

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

3-fluoro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-16-5-3-2-4-13(16)11-19-17(12)8-6-14-10-15(20)7-9-18(14)19/h2-11H,1H3

InChI Key

XOOBIAYNRGAFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=C3)F

Origin of Product

United States

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